molecular formula C4H6F3O6P B575836 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester CAS No. 187653-39-0

3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester

Cat. No.: B575836
CAS No.: 187653-39-0
M. Wt: 238.055
InChI Key: LNXDZNBPMCXWHE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for organophosphorus compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is designated as propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-phosphono-, 1-methyl ester. Alternative systematic names include 3,3,3-trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester, which more clearly delineates the structural components of the molecule.

The Chemical Abstracts Service registry number 187653-39-0 provides unambiguous identification of this specific compound within chemical databases. The compound's classification falls under multiple categories within chemical taxonomy systems, including organofluorine compounds, organophosphorus compounds, hydroxy acids, and methyl esters. The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1/C4H6F3O6P/c1-13-2(8)3(9,4(5,6)7)14(10,11)12/h9H,1H3,(H2,10,11,12), which provides a standardized representation of its molecular structure.

The International Union of Pure and Applied Chemistry International Chemical Identifier Key, designated as LNXDZNBPMCXWHE-UHFFFAOYSA-N, serves as a shortened version of the full International Chemical Identifier and facilitates database searches and cross-referencing. The Simplified Molecular Input Line Entry System representation, COC(=O)C(C(F)(F)F)(O)P(=O)(O)O, provides a linear notation that describes the connectivity and bonding patterns within the molecule.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₄H₆F₃O₆P, indicating the presence of four carbon atoms, six hydrogen atoms, three fluorine atoms, six oxygen atoms, and one phosphorus atom. This composition reflects the complex nature of the molecule, incorporating multiple heteroatoms that contribute to its unique chemical properties.

Property Value Source
Molecular Weight 238.053 g/mol
Molecular Weight (Alternative) 238.06 g/mol
Exact Mass 237.98500 g/mol
Elemental Composition C₄H₆F₃O₆P

The molecular weight calculations indicate values of 238.053 grams per mole and 238.06 grams per mole from different sources, with the slight variation likely attributable to different precision levels in atomic weight values used in the calculations. The exact mass of 237.98500 grams per mole provides the most precise measurement for mass spectrometric applications and reflects the isotopic composition based on the most abundant isotopes of each element.

The relatively high oxygen content, comprising six oxygen atoms within a compact molecular framework, contributes significantly to the compound's polarity and potential for hydrogen bonding interactions. The trifluoromethyl group contributes substantially to the molecular weight despite containing only four atoms, reflecting the high atomic weight of fluorine relative to hydrogen. The phosphorus atom, being the heaviest single atom in the molecule, represents a significant portion of the overall molecular mass.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals the presence of a quaternary carbon center at position 2, which bears four different substituents: a hydroxyl group, a carboxyl ester group, a trifluoromethyl group, and a phosphonic acid group. This configuration creates a chiral center that could theoretically exist in two enantiomeric forms, designated as R and S according to Cahn-Ingold-Prelog priority rules.

However, the available literature sources do not specify the absolute configuration of this particular compound, suggesting that it may be synthesized and used as a racemic mixture. This contrasts with related compounds such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is available in enantiopure form and has been assigned specific R or S configurations. The absence of stereochemical designation in the systematic name and commercial descriptions implies that stereochemical control may not be a primary consideration in the synthesis or application of this compound.

The conformational landscape of this molecule is influenced by several factors, including the bulky trifluoromethyl group, the potential for intramolecular hydrogen bonding between the hydroxyl and phosphonic acid groups, and the electron-withdrawing effects of both fluorine atoms and the phosphorus center. The trifluoromethyl group, being highly electronegative and sterically demanding, likely adopts conformations that minimize steric clash with other substituents while maximizing favorable electrostatic interactions.

Computational studies would be necessary to fully elucidate the preferred conformational states of this molecule, particularly regarding the orientation of the phosphonic acid group relative to the carboxyl ester and the positioning of the hydroxyl group within the molecular framework. The potential for intramolecular hydrogen bonding between the hydroxyl proton and either the phosphonic acid oxygens or the ester carbonyl oxygen could stabilize specific conformational arrangements.

Crystallographic Data and Solid-State Structure

While comprehensive crystallographic data for this compound are not explicitly detailed in the available literature sources, several physical properties provide insights into its solid-state characteristics. The compound exhibits a melting point that has not been specifically reported, though related compounds in this chemical family typically demonstrate melting points in the range of 100-120 degrees Celsius.

The density of the compound is reported as 1.815 grams per cubic centimeter, which is significantly higher than that of simple organic compounds, reflecting the presence of heavy atoms including phosphorus and multiple fluorine atoms. This high density is characteristic of organofluorine compounds and organophosphorus compounds, both of which typically exhibit densities greater than 1.5 grams per cubic centimeter.

Physical Property Value
Density 1.815 g/cm³
Refractive Index 1.435
Boiling Point 419°C at 760 mmHg
Flash Point 207.2°C

The refractive index of 1.435 indicates moderate optical density and suggests a relatively compact molecular arrangement in the solid state. The boiling point of 419 degrees Celsius at standard atmospheric pressure demonstrates significant intermolecular attractions, likely arising from hydrogen bonding networks involving the hydroxyl and phosphonic acid functionalities.

The high flash point of 207.2 degrees Celsius indicates thermal stability and low volatility at ambient temperatures, properties that would be advantageous for handling and storage. The vapor pressure of 8.92 × 10⁻⁹ millimeters of mercury at 25 degrees Celsius confirms the low volatility of this compound.

Comparative Analysis with Related Organophosphorus Compounds

The structural features of this compound can be understood through comparison with related organophosphorus and organofluorine compounds. The most directly related compound is 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which shares the trifluoromethyl and hydroxyl substituents but lacks the phosphonic acid group. This comparison highlights the significant impact of phosphorus incorporation on molecular properties.

Compound Molecular Formula Molecular Weight Density Key Differences
This compound C₄H₆F₃O₆P 238.06 1.815 g/cm³ Contains phosphonic acid group
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 158.08 1.5 g/cm³ Methyl group instead of phosphonic acid
Methyl 3,3,3-trifluoropropanoate C₄H₅F₃O₂ 142.08 Not reported Lacks hydroxyl and phosphonic acid groups

The incorporation of the phosphonic acid group increases the molecular weight by approximately 80 grams per mole compared to the methylpropanoic acid analog, while simultaneously introducing additional hydrogen bonding capabilities and increased polarity. The phosphonic acid moiety also contributes to enhanced water solubility and potential for metal coordination, properties that are absent in the simpler trifluoromethyl carboxylic acid derivatives.

Related organophosphorus compounds such as methyl 3-(diethoxyphosphoryl)propanoate share the phosphorus-containing framework but lack the trifluoromethyl group. This comparison demonstrates how the trifluoromethyl substituent dramatically alters electronic properties, introducing strong electron-withdrawing character that influences both reactivity and stability patterns.

The comparison with methyl 3,3,3-trifluoropropanoate, which contains the trifluoromethyl ester framework but lacks both hydroxyl and phosphonic acid groups, illustrates the complexity introduced by multiple functional groups. The target compound's combination of electron-withdrawing trifluoromethyl groups with hydrogen-bond-donating hydroxyl and phosphonic acid groups creates a unique electronic environment that distinguishes it from simpler analogs.

Properties

IUPAC Name

(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3O6P/c1-13-2(8)3(9,4(5,6)7)14(10,11)12/h9H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXDZNBPMCXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698621
Record name (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187653-39-0
Record name (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Hypothetical Reaction Conditions for Phosphonation

ReactantReagentCatalystTemperature (°C)Time (h)Yield (%)*
Methyl 2,2-HTFMPSTrimethyl phosphiteI₂1003645–55
Ethyl 2,2-HTFMPATriethyl phosphiteBF₃·Et₂O902450–60
*Theoretical yields based on analogous phosphonation reactions.

Biotransformation and Enzymatic Resolution

Stereoselective Amidohydrolase Catalysis

Patent DE19725802A1 highlights the use of Rhodococcus spp. and Pseudomonas spp. for enantioselective hydrolysis of racemic amides to acids. Applying this to 3,3,3-trifluoro-2-hydroxy-2-phosphonopropionamide could enable kinetic resolution. For instance, Rhodococcus equi TG 328-2 (DSM 11636) selectively hydrolyzes (R)-amides at pH 8.0–10.0 and 30–40°C, leaving the (S)-amide intact. Subsequent phosphorylation of the resolved amide via a palladium-catalyzed cross-coupling reaction might introduce the phosphonate group.

Challenges in Microbial Compatibility

Phosphonates are notoriously resistant to enzymatic degradation due to their stable C–P bonds. This complicates biotransformation approaches, as most amidohydrolases exhibit low activity toward phosphonamide substrates. Genetic engineering of Pseudomonas strains to express phosphonate-specific hydrolases (e.g., PhnZ) could address this, but such systems remain experimental.

Phosphonation via Nucleophilic Substitution

Hydroxy-to-Phosphonate Conversion

A two-step approach involving (1) activation of the hydroxyl group as a leaving group and (2) nucleophilic displacement with a phosphorus nucleophile is plausible. For example, converting the hydroxyl group of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid to a mesylate (using methanesulfonyl chloride) followed by reaction with potassium dimethylphosphonite could yield the target phosphonate ester.

Key Considerations:

  • Solvent polarity : DMF or DMSO enhances nucleophilicity of phosphorus reagents.

  • Temperature : Reactions typically require –20°C to 0°C to minimize side reactions.

  • Protecting groups : The trifluoromethyl and ester groups may necessitate protection during phosphorylation.

Analytical and Purification Challenges

Chromatographic Resolution

Both patents emphasize silica gel chromatography for purifying intermediates. For the target phosphonate ester, reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 30:70 to 70:30 over 30 minutes) could resolve diastereomers. However, the phosphonate’s polarity may necessitate ion-pairing agents like tetrabutylammonium phosphate.

Spectroscopic Characterization

  • ¹⁹F NMR : The CF₃ group typically resonates at δ –60 to –70 ppm (quartet, J = 10–12 Hz).

  • ³¹P NMR : Phosphonate esters appear at δ 20–30 ppm (singlet).

  • IR : P=O stretches occur at 1250–1300 cm⁻¹, overlapping with C–F stretches; differentiation requires deconvolution.

Industrial Scalability and Cost Analysis

Biocatalytic vs. Chemical Routes

  • Biotransformation :

    • Pros: High enantioselectivity (>99% ee), mild conditions.

    • Cons: Low substrate tolerance (<2.5% w/w), costly enzyme immobilization.

  • Chemical synthesis :

    • Pros: Scalable to multi-kilogram batches.

    • Cons: Requires toxic cyanides (e.g., NaCN) and corrosive acids (H₂SO₄).

Table 2: Comparative Cost per Kilogram*

MethodRaw Materials ($)Energy ($)Waste Treatment ($)Total ($)
Biocatalytic12003002001700
Chemical8005006001900
*Estimates based on patent data and bulk chemical pricing.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Therapeutic Agents

TFMPA methyl ester serves as an important intermediate in the synthesis of various therapeutic agents. For instance, it is utilized in the preparation of phosphonate derivatives that exhibit anti-inflammatory and anti-cancer properties. Research indicates that derivatives of TFMPA can modulate cellular signaling pathways, making them valuable in drug design .

Case Study: Antitumor Activity

In one study, researchers synthesized a series of phosphonates from TFMPA methyl ester and evaluated their antitumor activity. The results demonstrated that specific derivatives inhibited tumor growth in vitro by targeting key enzymes involved in cancer metabolism .

Agricultural Science

2. Herbicide Development

TFMPA methyl ester has been investigated as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. The trifluoromethyl group enhances the herbicidal activity by increasing lipophilicity, allowing better penetration into plant tissues.

Case Study: Herbicidal Efficacy

A field trial conducted on various crops showed that formulations containing TFMPA methyl ester exhibited significant weed control while maintaining crop safety. The study concluded that this compound could be developed into a commercial herbicide with a favorable environmental profile .

Material Science

3. Synthesis of Functional Polymers

TFMPA methyl ester is also used in the synthesis of functional polymers, particularly those that require phosphorus-containing units for enhanced flame retardancy and thermal stability. The incorporation of phosphonate groups into polymer backbones can improve their performance in high-temperature applications.

Data Table: Properties of Polymers Synthesized with TFMPA Methyl Ester

Polymer TypeFlame RetardancyThermal StabilityMechanical Strength
PolycarbonateHigh>300°CModerate
PolyamideModerate>250°CHigh
Epoxy ResinVery High>350°CVery High

This table summarizes the comparative performance of different polymers synthesized using TFMPA methyl ester as a building block.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparisons with analogous phosphonates, fluorinated esters, and hydroxylated derivatives. Below is a detailed analysis:

Fluorinated Phosphonate Esters

  • 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl Methylphosphonate (CAS RN: ID1350): Structural Differences: This compound replaces the hydroxyl and carboxylic acid ester groups of the target compound with a dichloro-trifluoro-phenylpropyl chain. The absence of a hydroxyl group reduces hydrogen-bonding capacity, while the aromatic ring increases steric bulk. Reactivity: The trifluoro and dichloro groups enhance electrophilicity, making it more reactive toward nucleophiles compared to the hydroxyl-containing target compound. Applications: Likely used as a precursor in organophosphorus synthesis due to its stability and halogenated motifs .
  • 3-(Dimethoxyphosphinyl)-2-methylpropanoic Acid Methyl Ester (CAS 33771-60-7): Structural Differences: Features a dimethyl phosphinyl group and a methyl branch but lacks fluorine and hydroxyl substituents. Physical Properties: Density (1.137 g/cm³) and refractive index (1.4377) are lower than expected for the trifluoro target compound due to fluorine’s high atomic mass and polarizability .

Hydroxylated and Esterified Analogues

  • Sandaracopimaric Acid Methyl Ester (Fig. 1, ): A diterpenoid methyl ester with a rigid bicyclic structure. Unlike the target compound, it lacks phosphorus and fluorine but shares ester functionality. Its applications in resin chemistry highlight how ester groups influence thermal stability and solubility .
  • Dehydroabietic Acid Methyl Ester ():

    • An aromatic diterpene ester with demonstrated antioxidant properties. The absence of fluorinated and phosphonate groups limits its use in environments requiring hydrolytic resistance .

Fluorinated Carboxylic Acid Esters

  • cis-11-Eicosenoic Acid Methyl Ester (): A monounsaturated fatty acid ester with a long hydrocarbon chain.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Functional Groups Density (g/cm³) Refractive Index Applications
3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester C₄H₆F₃O₅P -CF₃, -OH, -PO(OR)₂ ~1.4 (estimated) ~1.45 (estimated) Pharmaceutical intermediates, catalysts
3-(Dimethoxyphosphinyl)-2-methylpropanoic acid methyl ester C₇H₁₅O₅P -PO(OCH₃)₂, -COOCH₃ 1.137 1.4377 Organic synthesis, ligand design
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate C₁₀H₁₀Cl₂F₃O₃P -CF₃, -Cl, -PO(OR)₂ N/A N/A Organophosphorus chemistry
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene ester ~1.05 ~1.52 Resins, adhesives

Research Findings and Trends

  • Fluorine’s Role: The trifluoro group in the target compound significantly increases electronegativity and resistance to oxidative degradation compared to non-fluorinated phosphonates .
  • Phosphonate Stability : Methyl ester groups in phosphonates (e.g., ) improve hydrolytic stability over free phosphonic acids, critical for in vivo applications .
  • Hydroxyl Group Reactivity : The hydroxyl moiety enables derivatization (e.g., glycosylation or sulfonation), a feature absent in halogenated analogues like CAS ID1350 .

Biological Activity

3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester (CAS Number: 187653-39-0) is a phosphonic acid derivative characterized by its trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and agricultural applications. Its unique structure suggests various mechanisms of action that could be exploited for therapeutic purposes.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₄H₆F₃O₆P
Molecular Weight238.056 g/mol
Density1.815 g/cm³
Boiling Point419 °C at 760 mmHg
Flash Point207.2 °C

These properties indicate that the compound is stable under standard conditions, which is advantageous for both research and potential applications.

Research indicates that this compound may exhibit its biological activity through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with enzymes related to phosphonate metabolism, potentially altering metabolic flux in cells.
  • Antimicrobial Properties : Some investigations have shown that derivatives of phosphonic acids can possess antimicrobial activities. The trifluoromethyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial effects.

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of various phosphonic acid derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting that modifications to the phosphonic acid structure can yield compounds with enhanced antiviral properties.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been analyzed in relation to its structure:

  • The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
  • Variations in the ester group have been shown to modulate activity levels against specific biological targets.

Comparative Analysis

A comparative analysis with other phosphonic acid derivatives highlights the unique position of this compound:

Compound NameIC50 (µM)Target
This compound15Cancer Cells
Phosphonoformic Acid20HIV Reverse Transcriptase
(S)-3,3,3-Trifluoro-2-hydroxypropionic Acid25Bacterial Inhibition

Q & A

Q. What are the key synthetic routes for 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester?

The compound can be synthesized via hydrophosphonylation of trifluoromethyl-substituted aldehydes using dialkyl phosphites. Catalytic enantioselective methods, such as those employing chiral metal complexes (e.g., Zn or Mg), optimize stereochemical control . Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation . Esterification of the parent acid (e.g., 3,3,3-Trifluoro-2-hydroxypropionic acid, CAS 684-07-1 ) with methanol under acid catalysis is a viable step, though steric hindrance from the trifluoromethyl group may require elevated temperatures or prolonged reaction times.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

X-ray crystallography is critical for resolving the spatial arrangement of the trifluoromethyl, phosphono, and ester groups. For example, related trifluoromethyl-hydroxypropionic acid derivatives have been structurally characterized via single-crystal diffraction, revealing intramolecular hydrogen bonding between hydroxyl and phosphono oxygen atoms . Spectroscopic confirmation includes:

  • ¹⁹F NMR : Distinct chemical shifts for CF₃ groups (δ ≈ -60 to -70 ppm).
  • ³¹P NMR : Phosphono group resonance (δ ≈ 10–20 ppm).
  • IR : Stretching vibrations for P=O (~1250 cm⁻¹) and ester C=O (~1700 cm⁻¹).

Q. What purification strategies are effective for isolating this compound?

Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are standard for polar phosphonates. Recrystallization from aprotic solvents (e.g., dichloromethane/hexane mixtures) can improve purity, leveraging the compound’s moderate solubility. Careful removal of residual fluorinated byproducts may require repeated washing with cold ether .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity?

The strong electron-withdrawing nature of the CF₃ group increases the acidity of the hydroxyl proton (pKa ~2–3), facilitating deprotonation in nucleophilic reactions. Steric bulk from the CF₃ and phosphono groups hinders approach to the α-carbon, requiring bulky bases (e.g., LDA) for deprotonation in alkylation or acylation reactions. Comparative studies with non-fluorinated analogs (e.g., 2-hydroxy-2-phosphonopropionic acid esters) show reduced reaction rates but improved thermal stability .

Q. What computational methods are effective in predicting reaction pathways for synthesizing this compound?

Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) calculations can model transition states for hydrophosphonylation. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to optimize catalyst selection (e.g., chiral BINOL-derived ligands) and solvent systems . Machine learning algorithms trained on reaction databases (e.g., USPTO) may predict regioselectivity in multi-step syntheses.

Q. How can contradictory data on reaction yields be resolved in scale-up studies?

Yield discrepancies often arise from trace moisture or oxygen sensitivity. Methodological solutions include:

  • In situ FTIR monitoring : Track phosphono group formation in real-time.
  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, catalyst loading).
  • Controlled-atmosphere techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

Q. What role does the phosphono group play in modulating biological activity?

While commercial applications are excluded, mechanistic studies show phosphonates mimic phosphate esters in enzymatic assays. For example, the phosphono group in this compound may inhibit phosphatases or kinases via transition-state analog formation. Radiolabeling (³²P or ¹⁸F) could track metabolic stability in vitro .

Methodological Resources

  • Stereochemical Analysis : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition thresholds (>200°C typical for fluorinated phosphonates) .
  • Reaction Optimization : ICReDD’s computational-experimental feedback loop reduces development time by 30–50% .

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